molecular formula C6H10OS B077631 Diallyl sulfoxide CAS No. 14180-63-3

Diallyl sulfoxide

Cat. No.: B077631
CAS No.: 14180-63-3
M. Wt: 130.21 g/mol
InChI Key: XYGIHYNABFJESU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl sulfoxide, also known as 3,3’-sulfonylbis(1-propene), is an organosulfur compound derived from garlic and other plants in the genus Allium. It is a clear, yellowish liquid with a strong garlic odor. This compound is known for its various biological activities, including antimicrobial, anticancer, and antioxidant properties .

Mechanism of Action

Diallyl sulfoxide, also known as Diallylsulphone, is a natural organosulfur compound primarily obtained from Allium plants . It has been recognized for its health-promoting effects, including anticancer, antimicrobial, anti-angiogenic, and immunomodulatory properties .

Target of Action

This compound has been shown to target several key enzymes and proteins in the body. One of its primary targets is cytochrome P450 2E1 (CYP2E1) , a known enzyme involved in the metabolism of a large number of compounds, such as alcohol and analgesic drugs in the liver . It also targets inducible nitric oxide synthase (iNOS) and nuclear factor kappa B (NF-ĸB) .

Mode of Action

This compound interacts with its targets to bring about various changes. It acts as a selective inhibitor of CYP2E1 . It also lowers the activation of iNOS and NF-ĸB, as well as decreases the levels of early inflammatory cytokines, tumor necrosis factor (TNF)-α, and IL-1β .

Biochemical Pathways

This compound affects several biochemical pathways. It impedes oxidative stress and chronic inflammation . It also modulates mechanistic pathways involved in the pathogenesis of chronic diseases like cancer, neuronal disorders, and cardiovascular disease .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolic conversion to the sulfoxide and sulfone forms . This conversion is mediated by CYP2E1 . This compound is a lipophilic thioallyl-ether, which suggests that it may have good absorption and distribution properties .

Result of Action

The action of this compound results in several molecular and cellular effects. It has been shown to possess antioxidant, cardioprotective, antihepatotoxic, immunomodulatory, and antineoplastic properties . It also has the ability to reduce the incidence of chemically induced tumors in animal models .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its organosulfur components are volatile, thermodynamically unstable, and prone to deterioration, volatilization, and oxidation when exposed to unfavorable conditions like high temperatures, light, and oxygen . Therefore, the action, efficacy, and stability of this compound can be significantly affected by its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl sulfoxide can be synthesized through the oxidation of diallyl sulfide. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of diallylsulphone .

Industrial Production Methods

Industrial production of diallylsulphone often involves the extraction of diallyl sulfide from garlic, followed by its oxidation to diallylsulphone. The extraction process can be performed using steam distillation, organic solvent extraction, or supercritical CO2 extraction .

Chemical Reactions Analysis

Types of Reactions

Diallyl sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diallyl sulfoxide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

    Biology: Studied for its antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.

    Industry: Used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Diallyl sulfide
  • Diallyl disulfide
  • Diallyl trisulfide

Uniqueness

Diallyl sulfoxide is unique due to its sulfone group, which imparts different chemical and biological properties compared to its sulfide and disulfide counterparts. It has a higher oxidation state, making it more stable and less reactive than diallyl sulfide and diallyl disulfide .

Properties

IUPAC Name

3-prop-2-enylsulfinylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGIHYNABFJESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40931203
Record name 3-(Prop-2-ene-1-sulfinyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14180-63-3
Record name Diallyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014180633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Prop-2-ene-1-sulfinyl)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40931203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIALLYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CL103XH2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diallyl sulfoxide
Reactant of Route 2
Reactant of Route 2
Diallyl sulfoxide
Reactant of Route 3
Diallyl sulfoxide
Reactant of Route 4
Diallyl sulfoxide
Reactant of Route 5
Diallyl sulfoxide
Reactant of Route 6
Diallyl sulfoxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.